
YKL-5-124
Overview
Description
YKL-5-124 is a potent and selective covalent inhibitor of cyclin-dependent kinase 7 (CDK7). This compound has been developed to target CDK7 with high specificity, making it a valuable tool in the study of cell cycle regulation and transcriptional control. CDK7, along with cyclin H and MAT1, forms the CDK-activating complex, which is crucial for the activation of other cyclin-dependent kinases and the regulation of transcription by RNA polymerase II .
Preparation Methods
The synthesis of YKL-5-124 involves multiple steps, including the formation of key intermediates and the final coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Chemical Reactions Analysis
Covalent Binding Mechanism
YKL-5-124 covalently modifies CDK7 at C312 through a Michael addition reaction facilitated by its acrylamide group. Key evidence includes:
-
Mass Spectrometry : Incubation of recombinant CDK7-cyclin H-MAT1 complex with this compound resulted in ~99% covalent labeling efficiency, confirmed by capillary electrophoresis (CE-MS) mapping to C312 .
-
Mutagenesis Studies : A C312S mutation abolished inhibitory activity, confirming the necessity of this residue for covalent engagement .
Structural Insights (Docking Analysis) :
-
The aminopyrazole core forms hydrogen bonds with CDK7’s hinge region (Q141 and K41).
-
Hydrophobic interactions occur between the compound’s aryl group and CDK7’s hydrophobic pocket.
Biochemical Selectivity and Kinetics
This compound exhibits nanomolar potency for CDK7 with minimal off-target activity:
Parameter | This compound | THZ1 (Comparator) | YKL-5-167 (Inactive Analog) |
---|---|---|---|
CDK7 IC₅₀ | 9.7 nM | 2.1 nM | >10,000 nM |
CDK2/CKD9 IC₅₀ | 1,300 nM / 3,020 nM | 80 nM / 200 nM | >10,000 nM |
Kinact/Ki (μs⁻¹nM⁻¹) | 103 | 9 | N/A |
-
Kinetic Selectivity : this compound covalently inhibits CDK7 11× faster than THZ1 (kinact/Ki = 103 vs. 9 μs⁻¹nM⁻¹) .
-
KiNativ Profiling : At 1 μM, this compound engaged CDK7 with >65% occupancy in Jurkat cell lysates, with no off-target kinases above this threshold .
Cellular Target Engagement and Irreversibility
This compound demonstrates sustained CDK7 inhibition post-washout, contrasting with reversible analogs:
-
Competition Assays : this compound (30 nM) blocked biotinylated-THZ1 (bioTHZ1) pulldown of CDK7-cyclin H but not CDK12/13-cyclin K, confirming selectivity .
-
Washout Experiments : CDK7 engagement persisted for >3 hours after compound removal, consistent with irreversible binding .
Functional Consequences of CDK7 Inhibition
This compound’s covalent modification disrupts CDK7’s roles in cell cycle and transcription:
Cell Cycle Arrest
-
G1/S Arrest : Treatment induced E2F-driven gene suppression (e.g., CCNE1, CDC6) and reduced BrdU incorporation (S-phase inhibition) .
-
Rescue via C312S Mutation : Ectopic expression of CDK7-C312S reversed cell cycle effects, validating on-target activity .
Transcriptional Effects
-
RNA Pol II Phosphorylation : Unlike THZ1 (which inhibits CDK12/13), this compound alone did not reduce Pol II CTD phosphorylation. Combined CDK7 + CDK12/13 inhibition (this compound + THZ531) restored this phenotype, suggesting compensatory mechanisms .
Stability and Reactivity
-
Covalent Warhead Optimization : The acrylamide’s trajectory and length were tuned to enhance binding kinetics while minimizing off-target reactivity .
-
Inactive Analog (YKL-5-167) : Lacking the acrylamide group, it showed no covalent binding or kinase inhibition, underscoring the warhead’s necessity .
Scientific Research Applications
Multiple Myeloma
YKL-5-124 has shown promising results in preclinical models of multiple myeloma (MM). It was found to elicit a strong therapeutic response with minimal effects on normal cells, leading to tumor regression and increased survival in mouse models . The compound acts as a master regulator of oncogenic programs driven by MYC and E2F, making it a valuable target for therapeutic development.
Neuroblastoma
In studies involving neuroblastoma cells, this compound demonstrated synergistic effects when combined with other inhibitors such as JQ1. The combination resulted in significant tumor regression in both cell line and patient-derived xenograft models . Notably, while this compound did not induce significant cell death on its own, it caused aberrant cell cycle progression, particularly in MYCN-amplified neuroblastoma cells .
Case Studies
Case Study 1: CDK7 Inhibition in Neuroblastoma
In a controlled study, researchers treated MYCN-amplified neuroblastoma cells with this compound and assessed its effects on cell viability and transcriptional activity. The results indicated that while this compound alone did not lead to significant cytotoxicity, its combination with BRD4 inhibitors resulted in profound decreases in Pol II transcription and G2-M cell cycle arrest .
Case Study 2: Genome Instability Induction
Another study highlighted that targeting CDK7 with this compound disrupts cell cycle progression and induces DNA replicative stress. This effect was linked to increased genome instability, suggesting that this compound may enhance the susceptibility of cancer cells to DNA-damaging agents .
Comparative Efficacy Table
Compound | Target | IC50 (nM) | Selectivity | Effect on Cell Cycle |
---|---|---|---|---|
This compound | CDK7 | 9.7 | High | Induces G2-M arrest |
THZ1 | CDK7/12/13 | ~10 | Moderate | Induces significant cytotoxicity |
JQ1 | BRD4 | 40 | Moderate | Synergistic with this compound |
Mechanism of Action
The mechanism of action of YKL-5-124 involves the covalent inhibition of CDK7. By forming a covalent bond with the cysteine residue in the active site of CDK7, this compound effectively blocks the kinase activity of CDK7. This inhibition leads to a reduction in the phosphorylation of RNA polymerase II, which is essential for transcription initiation. Consequently, the compound induces cell cycle arrest at the G1/S transition and inhibits the expression of genes driven by the E2F transcription factor .
Comparison with Similar Compounds
YKL-5-124 is unique in its high selectivity for CDK7 over other kinases such as CDK9 and CDK2. Similar compounds include THZ1, which also targets CDK7 but exhibits a broader kinase inhibition profile. Unlike THZ1, this compound does not significantly affect the global phosphorylation of RNA polymerase II, making it a more selective tool for studying CDK7-specific functions. Other similar compounds include ICEC0942, SY-1365, SY-5609, and LY3405105, which are currently in various stages of clinical development for cancer therapy .
Biological Activity
YKL-5-124 is a selective inhibitor of cyclin-dependent kinase 7 (CDK7), which plays a crucial role in regulating the cell cycle and transcription. This compound has emerged as a significant focus in cancer research due to its potential therapeutic applications. This article delves into the biological activity of this compound, supported by various studies and data.
This compound exhibits potent inhibition of CDK7, with reported IC50 values of 9.7 nM against CDK7 and 53.5 nM against Mat1/CycH, demonstrating over 100-fold selectivity for CDK7 compared to CDK2 and CDK9 . The inhibition of CDK7 leads to:
- Cell Cycle Arrest : this compound induces cell cycle arrest at the G1/S transition, significantly impacting cell proliferation .
- E2F Transcriptional Activity : The compound inhibits E2F-driven gene expression by reducing phosphorylation of the retinoblastoma (Rb) protein, which is essential for E2F activation .
- DNA Damage and Chromosomal Instability : Treatment with this compound has been shown to cause replicative stress, DNA damage, and micronucleation, indicative of chromosomal instability in cancer models such as small cell lung cancer (SCLC) and hepatocellular carcinoma (HCC) .
Case Studies
- Small Cell Lung Cancer (SCLC) :
-
Multiple Myeloma (MM) :
- Research demonstrated that this compound effectively reduced E2F activity in MM cells, leading to cell death. The study indicated that Rb inactivation could partially rescue the S phase arrest caused by CDK7 inhibition, underscoring the complex interplay between CDK7 activity and cell cycle regulation .
- Combination Therapies :
Data Tables
Parameter | This compound |
---|---|
Target | CDK7 |
IC50 (CDK7) | 9.7 nM |
IC50 (Mat1/CycH) | 53.5 nM |
Selectivity | 100-fold over CDK2/CDK9 |
Cell Cycle Impact | G1/S arrest |
Induced Effects | DNA damage, CIN |
Q & A
Basic Research Questions
Q. How does YKL-5-124 selectively target CDK7 over other CDKs (e.g., CDK12/13)?
this compound's selectivity is validated through competitive pull-down assays, which demonstrate its preferential binding to CDK7-Cyclin H complexes over CDK12/13-Cyclin K. Experimental results show that this compound blocks Cyclin H pulldown but not Cyclin K, confirming its CDK7-specific inhibition . Structural studies further reveal that covalent modification of CDK7 at Cys312 is critical for its activity, with no off-target effects on CDK12/13 due to differences in ATP-binding pocket accessibility .
Q. What experimental methods are used to assess this compound's impact on cell cycle progression?
Cell cycle analysis via flow cytometry after this compound treatment shows a dose-dependent increase in G1-phase cells and a reduction in S-phase populations. BrdU incorporation assays confirm impaired DNA replication, indicating S-phase arrest. These methodologies are complemented by RNA sequencing to identify downstream transcriptional changes in cell cycle-related genes (e.g., E2F targets) .
Q. How does this compound differentially affect cancer versus normal cells?
ATP-based viability assays and apoptosis activation studies reveal that this compound induces significant cell death in castration-resistant prostate cancer (CRPC) lines (e.g., 22RV1, C4-2) but exhibits milder effects on normal cell lines (e.g., PNT1). For instance, at 1 μM, this compound reduces CRPC cell viability by >70% but causes <20% apoptosis in normal cells, highlighting its therapeutic window .
Advanced Research Questions
Q. What mechanisms explain this compound's lack of RNA Pol II CTD phosphorylation inhibition compared to pan-CDK inhibitors like THZ1?
Unlike THZ1, which broadly inhibits CDK7, CDK12, and CDK13, this compound selectively blocks CDK7 kinase activity without affecting CDK12/13. This specificity prevents global transcriptional shutdown, as shown by unchanged RNA Pol II Ser5/Ser2 phosphorylation levels in Jurkat cells even at high concentrations (10 μM). Transcriptomic profiling further confirms preserved expression of non-cell-cycle-related genes .
Q. How do contradictory findings on this compound-induced apoptosis across studies inform its mechanism of action?
While this compound induces apoptosis in SCLC and neuroblastoma models, it fails to trigger PARP cleavage in HAP1 and Jurkat cells. This discrepancy arises from cell-type-specific dependencies: apoptosis is observed in MYCN-amplified neuroblastoma and p53-mutant SCLC but not in leukemia models. Researchers must validate apoptotic markers (e.g., caspase-3 cleavage) and contextualize results using isogenic cell lines or genetic knockouts .
Q. What methodologies validate the synergistic effects of combining this compound with immune checkpoint inhibitors?
In vivo studies in SCLC mouse models combine this compound with anti-PD-1 antibodies, monitored via MRI for tumor volume and survival analysis. Transcriptomic profiling of treated tumors reveals upregulated IFN-γ and TNF-α signaling pathways, while flow cytometry quantifies CD8+ T-cell infiltration. Synergy is calculated using combination indices (e.g., Bliss independence model) .
Q. How does this compound overcome limitations of earlier CDK7 inhibitors like THZ1?
THZ1's off-target CDK12/13 inhibition obscures CDK7-specific effects, complicating mechanistic studies. This compound's aminopyrazole core enables selective covalent binding to CDK7 (IC50 = 9.7 nM vs. >1,300 nM for CDK2/9). Competitive profiling and kinase assays (e.g., KINOMEscan) confirm >100-fold selectivity over other CDKs, enabling precise dissection of CDK7 roles .
Q. What experimental designs address this compound's paradoxical effects on glycolysis in multiple myeloma?
Glycolysis stress tests in H929 cells treated with this compound show reduced extracellular acidification rates (ECAR), indicating suppressed glycolysis. Rescue experiments overexpressing hexokinase-2 (HK2) reverse this effect, linking CDK7 inhibition to metabolic reprogramming. Synergy with 2-DG (a glycolysis inhibitor) is quantified via Chou-Talalay combination indices .
Q. Methodological Considerations
Q. How should researchers optimize this compound dosing schedules in preclinical models?
Pharmacodynamic studies in mice recommend 10 mg/kg daily dosing to maintain CDK1/2 phosphorylation suppression for >24 hours. Tumor RNA-seq at 6-, 12-, and 24-hour post-treatment identifies peak E2F target gene repression, guiding timing for combination therapies .
Q. What controls are essential when interpreting this compound's genomic instability phenotypes?
Include CDK7Cys312Ser-mutant cells to confirm on-target effects. γH2AX staining and comet assays quantify DNA damage, while micronucleus formation assays (e.g., Cytochalasin B-blocked binucleated cells) distinguish replication stress from off-target toxicity .
Properties
IUPAC Name |
N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[[4-(prop-2-enoylamino)benzoyl]amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N7O3/c1-6-23(36)29-20-14-12-19(13-15-20)26(37)31-25-21-16-35(28(2,3)24(21)32-33-25)27(38)30-22(17-34(4)5)18-10-8-7-9-11-18/h6-15,22H,1,16-17H2,2-5H3,(H,29,36)(H,30,38)(H2,31,32,33,37)/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPABJHHKKJIDGX-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CN1C(=O)NC(CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(CN1C(=O)N[C@H](CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.